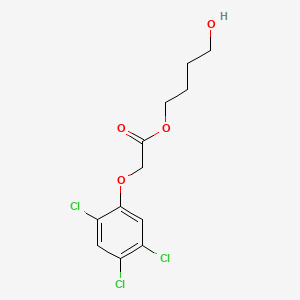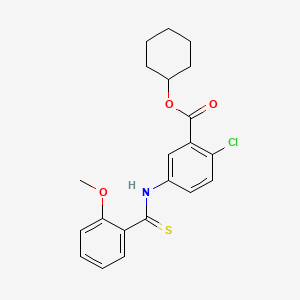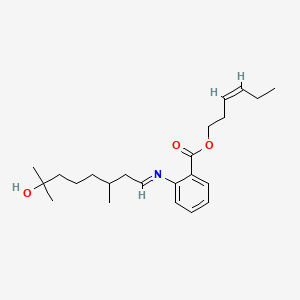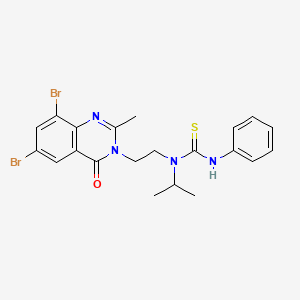
2,2-Dimethyl-5-(1-propenyl)-3(2H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-5-(1-propenyl)-3(2H)-furanone is an organic compound with a molecular formula of C10H14O. It is a colorless liquid known for its distinctive aroma, often described as citrus-like. This compound is used primarily as a flavoring agent in the food industry due to its pleasant scent and taste.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-5-(1-propenyl)-3(2H)-furanone typically involves the reaction of 2,2-dimethyl-3(2H)-furanone with propenyl derivatives under controlled conditions. The reaction is usually catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated to specific temperatures. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: This compound can be reduced to form different reduced products, depending on the reducing agents used.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
2,2-Dimethyl-5-(1-propenyl)-3(2H)-furanone has several applications in scientific research:
Chemistry: It is used as a model compound in studies of organic synthesis and reaction mechanisms.
Biology: Researchers study its effects on biological systems, including its potential as a bioactive compound.
Medicine: Investigations into its potential therapeutic properties, such as antimicrobial or anti-inflammatory effects, are ongoing.
Industry: Beyond its use as a flavoring agent, it is also explored for its potential in creating new materials and chemicals.
Mécanisme D'action
The mechanism by which 2,2-Dimethyl-5-(1-propenyl)-3(2H)-furanone exerts its effects involves interactions with various molecular targets. It can bind to specific receptors or enzymes, altering their activity and leading to the observed effects. The exact pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
2,2-Dimethyl-3(2H)-furanone: A precursor in the synthesis of 2,2-Dimethyl-5-(1-propenyl)-3(2H)-furanone.
2,2-Dimethyl-5-(1-methylpropen-1-yl)tetrahydrofuran: Another flavoring agent with a similar structure but different properties.
Uniqueness: this compound is unique due to its specific propenyl group, which imparts distinct chemical and sensory properties. This makes it particularly valuable in applications where a specific aroma or reactivity is desired.
Propriétés
Numéro CAS |
102415-35-0 |
|---|---|
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
2,2-dimethyl-5-[(E)-prop-1-enyl]furan-3-one |
InChI |
InChI=1S/C9H12O2/c1-4-5-7-6-8(10)9(2,3)11-7/h4-6H,1-3H3/b5-4+ |
Clé InChI |
WRDZKZGGWZNIFJ-SNAWJCMRSA-N |
SMILES isomérique |
C/C=C/C1=CC(=O)C(O1)(C)C |
SMILES canonique |
CC=CC1=CC(=O)C(O1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




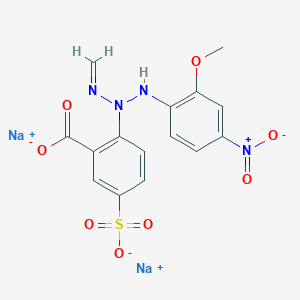
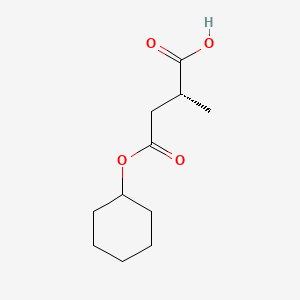
![2-Hydroxyethyl 3-[(2-hydroxyethoxy)methylphosphinoyl]propionate](/img/structure/B12693343.png)
